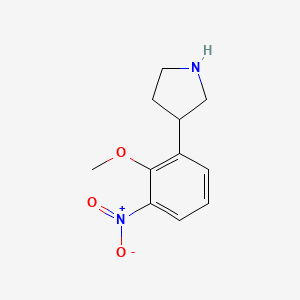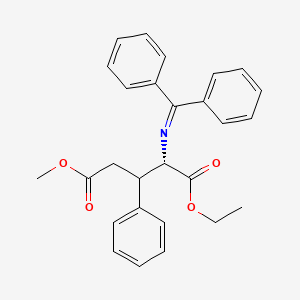![molecular formula C17H25N3O4 B15169569 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane CAS No. 885275-71-8](/img/structure/B15169569.png)
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane is a chemical compound known for its unique structure and potential applications in various fields. The compound features a diazepane ring substituted with a carboxy-pyridinyl-methyl group and a tert-butoxycarbonyl (Boc) protecting group. This structure imparts specific chemical properties that make it valuable in synthetic chemistry and potential pharmaceutical applications .
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane typically involves multiple steps:
Formation of the Diazepane Ring: The initial step involves the formation of the diazepane ring through cyclization reactions.
Introduction of the Carboxy-Pyridinyl-Methyl Group: This step involves the functionalization of the diazepane ring with a carboxy-pyridinyl-methyl group using appropriate reagents and conditions.
Protection with Boc Group: The final step includes the protection of the nitrogen atom in the diazepane ring with a Boc group to enhance stability and facilitate further reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infections.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(carboxy-pyridin-4-YL-methyl)-[1,4]diazepane can be compared with similar compounds such as:
1-Boc-4-(carboxy-pyridin-3-YL-methyl)-[1,4]diazepane: Similar structure but with a different position of the carboxy-pyridinyl group.
1-Boc-4-(carboxy-pyridin-2-YL-methyl)-[1,4]diazepane: Another positional isomer with distinct chemical properties.
1-Boc-4-(carboxy-phenyl-methyl)-[1,4]diazepane: A compound with a phenyl group instead of a pyridinyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted research and applications.
Eigenschaften
CAS-Nummer |
885275-71-8 |
|---|---|
Molekularformel |
C17H25N3O4 |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]-2-pyridin-4-ylacetic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)20-10-4-9-19(11-12-20)14(15(21)22)13-5-7-18-8-6-13/h5-8,14H,4,9-12H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
KXQHHNRJYINOQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC=NC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(2,3,4,5,6-pentakis-phenylphenyl)-10-[10-(2,3,4,5,6-pentakis-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B15169493.png)

![N,N'-(1,3-Phenylene)bis[6-(phenylethynyl)pyridine-2-carboxamide]](/img/structure/B15169500.png)
![5-Chloro-2-hydroxy-N-{3-[(3-methylbenzyl)oxy]phenyl}benzamide](/img/structure/B15169515.png)
![6-(2,3-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169528.png)





![1-[2,2-Difluoro-2-(4-methoxyphenyl)ethyl]-4-propylbenzene](/img/structure/B15169562.png)



